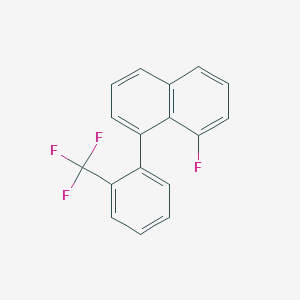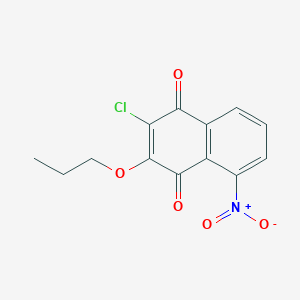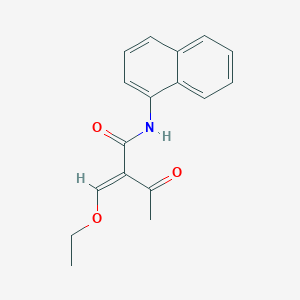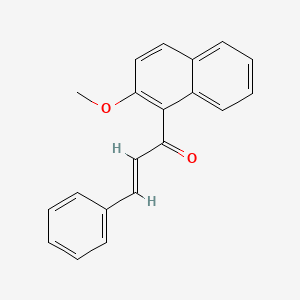
(1E,2E)-1,2-bis((1H-Indol-3-yl)methylene)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,2E)-1,2-bis((1H-Indol-3-yl)methylene)hydrazine is a synthetic organic compound characterized by the presence of two indole groups attached to a hydrazine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2E)-1,2-bis((1H-Indol-3-yl)methylene)hydrazine typically involves the condensation of indole-3-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1E,2E)-1,2-bis((1H-Indol-3-yl)methylene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole groups can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding indole-3-carboxylic acids.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of nitro or halogenated derivatives of the indole groups.
Aplicaciones Científicas De Investigación
(1E,2E)-1,2-bis((1H-Indol-3-yl)methylene)hydrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of (1E,2E)-1,2-bis((1H-Indol-3-yl)methylene)hydrazine involves its interaction with specific molecular targets. The indole groups can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1E,2E)-1,2-bis(4-methylbenzylidene)hydrazine
- (1E,2E)-1,2-bis(pyridin-3-ylmethylene)hydrazine
- Indole-3-aldehyde Azine
Uniqueness
(1E,2E)-1,2-bis((1H-Indol-3-yl)methylene)hydrazine is unique due to the presence of indole groups, which confer specific chemical and biological properties. The indole moiety is known for its versatility in chemical reactions and its ability to interact with biological targets, making this compound particularly valuable for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C18H14N4 |
|---|---|
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
(Z)-1-(1H-indol-3-yl)-N-[(Z)-1H-indol-3-ylmethylideneamino]methanimine |
InChI |
InChI=1S/C18H14N4/c1-3-7-17-15(5-1)13(9-19-17)11-21-22-12-14-10-20-18-8-4-2-6-16(14)18/h1-12,19-20H/b21-11-,22-12- |
Clave InChI |
OUAMYDYQMNKPLV-IINORCHSSA-N |
SMILES isomérico |
C1=CC=C2NC=C(C2=C1)/C=N\N=C/C3=CNC4=CC=CC=C34 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C=NN=CC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B11839969.png)
![[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid](/img/structure/B11839989.png)



![5,11-Dimethyl[1]benzothieno[2,3-g]isoquinoline 6,6-dioxide](/img/structure/B11840006.png)





